molecular formula C17H13NO4 B1387417 5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid CAS No. 903154-09-6

5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1387417
CAS RN: 903154-09-6
M. Wt: 295.29 g/mol
InChI Key: FEUWQSBZAPEEAS-UHFFFAOYSA-N
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Description

5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid, or 5-FPEPCA, is an organic compound that has been gaining attention in recent years due to its wide range of scientific applications. This compound is a derivative of pyrrole and can be synthesized in a number of ways. 5-FPEPCA has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-FPEPCA has been studied for its potential applications in scientific research. It has been used as an inhibitor of monoamine oxidase (MAO) in studies of the role of MAO in the pathogenesis of neurodegenerative diseases. It has also been used as a substrate for the synthesis of a variety of other compounds, including 5-hydroxy-2-furyl-2-phenylacetic acid, 5-hydroxy-2-furyl-2-phenylethyl amide, and 5-hydroxy-2-furyl-2-phenylpropionic acid. In addition, 5-FPEPCA has been used as a starting material for the synthesis of a variety of other compounds, including 5-hydroxy-2-furyl-2-phenylacetic acid, 5-hydroxy-2-furyl-2-phenylethyl amide, and 5-hydroxy-2-furyl-2-phenylpropionic acid.

Mechanism of Action

The exact mechanism of action of 5-FPEPCA is not yet fully understood. However, it is believed to act as an inhibitor of MAO. MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 5-FPEPCA may be able to increase the levels of these neurotransmitters in the brain, which could potentially lead to a variety of therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FPEPCA are not yet fully understood. However, it has been shown to have a variety of effects on neurotransmitter levels and other biochemical processes. For example, it has been shown to increase the levels of serotonin and dopamine in the brain, as well as reduce the levels of glutamate. In addition, 5-FPEPCA has been shown to inhibit the activity of MAO, which could potentially lead to a variety of therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-FPEPCA for laboratory experiments include its availability and its relatively low cost. In addition, it is relatively easy to synthesize and can be used in a variety of different experiments. However, there are some limitations to using 5-FPEPCA, such as its potential toxicity and the fact that its exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for 5-FPEPCA research. One possible direction is to further investigate its potential therapeutic effects in the treatment of neurodegenerative diseases. Another possible direction is to investigate its potential as an inhibitor of MAO in other biochemical pathways. Additionally, further research could be conducted to explore its potential as a substrate for the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a starting material for the synthesis of other compounds.

properties

IUPAC Name

5-(furan-2-yl)-1-phenacylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15(12-5-2-1-3-6-12)11-18-13(16-7-4-10-22-16)8-9-14(18)17(20)21/h1-10H,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUWQSBZAPEEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=CC=C2C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid
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5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
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5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid

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